Pyridine, 3-(1,2-propadienyl)-
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Overview
Description
Pyridine, 3-(1,2-propadienyl)- is a heterocyclic aromatic organic compound with the molecular formula C8H7N It is a derivative of pyridine, where a 1,2-propadienyl group is attached to the third carbon of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 3-(1,2-propadienyl)- can be achieved through several methods. One common approach involves the reaction of pyridine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures. Another method involves the use of palladium-catalyzed cross-coupling reactions, where pyridine is coupled with a suitable propargyl halide under mild conditions .
Industrial Production Methods
Industrial production of Pyridine, 3-(1,2-propadienyl)- often involves the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of catalysts and optimized reaction conditions to maximize efficiency. The use of zeolite catalysts in gas-phase reactions has also been explored for the large-scale production of pyridine derivatives .
Chemical Reactions Analysis
Types of Reactions
Pyridine, 3-(1,2-propadienyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced pyridine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and various substituted pyridines depending on the specific reagents and conditions used .
Scientific Research Applications
Pyridine, 3-(1,2-propadienyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Industry: It is used in the production of agrochemicals, dyes, and other fine chemicals.
Mechanism of Action
The mechanism of action of Pyridine, 3-(1,2-propadienyl)- involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor of certain enzymes or receptors, leading to various therapeutic effects. For example, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . Additionally, its anticancer properties may involve the inhibition of key signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Pyridine, 3-(1,2-propadienyl)- can be compared with other similar compounds such as:
Pyridine: The parent compound, which lacks the 1,2-propadienyl group.
3-(1,2-Propadienyl)pyridine: A similar compound with the same substituent at a different position.
Pyridine derivatives: Compounds like 2-methylpyridine and 4-ethylpyridine, which have different alkyl substituents on the pyridine ring.
Uniqueness
The uniqueness of Pyridine, 3-(1,2-propadienyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
205991-38-4 |
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Molecular Formula |
C8H7N |
Molecular Weight |
117.15 g/mol |
InChI |
InChI=1S/C8H7N/c1-2-4-8-5-3-6-9-7-8/h3-7H,1H2 |
InChI Key |
PCHRPKKWHQPWGF-UHFFFAOYSA-N |
Canonical SMILES |
C=C=CC1=CN=CC=C1 |
Origin of Product |
United States |
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